molecular formula C7H13NO B3384865 1-(Propan-2-yl)pyrrolidin-3-one CAS No. 58039-28-4

1-(Propan-2-yl)pyrrolidin-3-one

Cat. No.: B3384865
CAS No.: 58039-28-4
M. Wt: 127.18 g/mol
InChI Key: HWTOGAWRASXJNF-UHFFFAOYSA-N
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Description

1-(Propan-2-yl)pyrrolidin-3-one, also known as 1-isopropyl-3-pyrrolidinone, is a chemical compound with the molecular formula C7H13NO. It is a derivative of pyrrolidinone, a five-membered lactam ring containing nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Propan-2-yl)pyrrolidin-3-one can be synthesized through several methods. One common approach involves the cyclization of N-substituted piperidines. The formation of pyrrolidin-2-ones involves a domino process, including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 1-(Propan-2-yl)pyrrolidin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products: The major products formed from these reactions include pyrrolidine-2-carbaldehyde, carboxylic acids, and various substituted pyrrolidinones .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 1-(Propan-2-yl)pyrrolidin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl group enhances its lipophilicity and ability to interact with hydrophobic pockets in proteins, making it a valuable scaffold in drug discovery .

Biological Activity

1-(Propan-2-yl)pyrrolidin-3-one, also known as isovaleryl pyrrolidinone, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical formula:

  • Molecular Formula : C₇H₁₃NO
  • Molecular Weight : 127.19 g/mol
  • CAS Number : 5845-27-2

The compound features a pyrrolidine ring substituted with an isopropyl group and a carbonyl functional group, contributing to its reactivity and biological activity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. A study indicated that derivatives of pyrrolidinone compounds showed promising inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL depending on the specific derivative tested.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus100
Escherichia coli150
Pseudomonas aeruginosa200

Enzyme Inhibition

The compound has been investigated for its ability to inhibit deoxyribonuclease I (DNase I). In vitro studies reported IC₅₀ values for certain derivatives of pyrrolidinone ranging from 132.62 to 192.13 µM, indicating moderate inhibitory activity . Molecular docking simulations suggested that the interaction with specific amino acid residues in DNase I plays a crucial role in the binding affinity of these compounds.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound may bind to active sites on enzymes such as DNase I, inhibiting their function and altering metabolic pathways.
  • Cell Membrane Disruption : Antimicrobial effects are likely mediated through disruption of bacterial cell membranes, leading to cell lysis.
  • Signal Pathway Modulation : Some studies suggest that pyrrolidinone derivatives can modulate signaling pathways involved in inflammation and apoptosis, making them potential candidates for therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

A notable study explored the pharmacokinetics and bioavailability of a specific derivative of this compound. The findings indicated high gastrointestinal absorption and favorable blood-brain barrier permeability, suggesting potential for central nervous system applications .

Another research effort focused on the anti-inflammatory properties of this compound, demonstrating its ability to reduce pro-inflammatory cytokines in cellular models. This could have implications for treating conditions such as arthritis or other inflammatory disorders.

Properties

IUPAC Name

1-propan-2-ylpyrrolidin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-6(2)8-4-3-7(9)5-8/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWTOGAWRASXJNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40614463
Record name 1-(Propan-2-yl)pyrrolidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40614463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58039-28-4
Record name 1-(Propan-2-yl)pyrrolidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40614463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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